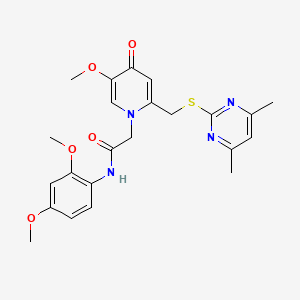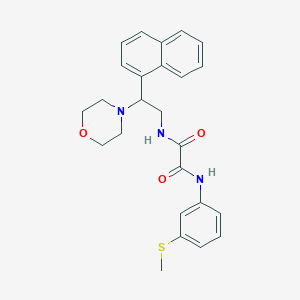![molecular formula C21H14ClN3S B2664038 6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline CAS No. 688792-84-9](/img/structure/B2664038.png)
6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline” is a complex molecule that belongs to the class of benzimidazoquinazolines . It contains a total of 44 bonds, including 30 non-H bonds, 26 multiple bonds, 3 rotatable bonds, and 26 aromatic bonds . The molecule also includes 1 sulfide, 1 imidazole, and 1 pyrimidine .
Synthesis Analysis
Benzimidazoquinazolines, including “this compound”, have been synthesized via phenyliodine (III) diacetate (PIDA)-mediated intramolecular C–H bond cycloamination reaction . This method results in a direct oxidative C–N bond formation in a complex molecule by using a metal-free protocol .Molecular Structure Analysis
The molecular structure of “this compound” includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring . It contains a total of 40 atoms; 14 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 1 Sulfur atom, and 1 Chlorine atom .Chemical Reactions Analysis
The synthesis of “this compound” involves an intramolecular C–H bond cycloamination reaction, which is mediated by phenyliodine (III) diacetate (PIDA) . This reaction results in a direct oxidative C–N bond formation in the complex molecule .Applications De Recherche Scientifique
Optoelectronic Materials
Quinazoline derivatives, including 6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline, have been explored for their applications in optoelectronic materials. These compounds are part of a broader class of molecules known for their luminescent properties, making them valuable in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline fragments into π-extended conjugated systems enhances the electroluminescent properties, contributing to materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, these compounds are of interest for their potential in nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives are highlighted for their high-efficiency phosphorescent materials suitable for OLED applications (Lipunova et al., 2018).
Synthesis Methodologies
Research has been conducted on the synthesis of benzimidazo[1,2-c]quinazoline derivatives, demonstrating various methodologies for creating biologically active substances. One study detailed the preparation of new benzimidazo[1,2-c]quinazoline-6(5H)-thiones, showcasing the compound's potential as a precursor for developing drugs with antihypertensive and antiasthmatic effects among others. These findings suggest a broad application in searching for drug precursors (Ivachtchenko et al., 2002).
Fluorescent Probes for DNA Detection
A specific study focused on novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, synthesized for potential applications as DNA-specific fluorescent probes. These compounds were characterized for their binding properties to ct-DNA, revealing enhanced fluorescence emission intensity. This characteristic suggests their utility in molecular biology as tools for DNA detection and analysis (Perin et al., 2011).
Propriétés
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3S/c22-15-7-5-6-14(12-15)13-26-21-24-17-9-2-1-8-16(17)20-23-18-10-3-4-11-19(18)25(20)21/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNUMPBGDORRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2663956.png)

![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2663959.png)
![1-Ethyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B2663962.png)


![N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2663966.png)
![7-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2663967.png)

![Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2663969.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide](/img/structure/B2663970.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B2663974.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2663978.png)